3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H7F4NO2S |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-fluoro-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO2S/c1-13-16(14,15)6-4-2-3-5(9)7(6)8(10,11)12/h2-4,13H,1H3 |
InChI Key |
BSYMMHSHQAECSW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Aromatic Precursors
The trifluoromethyl group is introduced onto the aromatic ring primarily by nucleophilic or electrophilic trifluoromethylation methods. Key reagents and methods include:
- Use of Sulfoxides and Sulfones as Trifluoromethylation Reagents : Phenyl trifluoromethyl sulfoxide (PhSOCF3) and phenyl trifluoromethyl sulfone (PhSO2CF3) serve as trifluoromethyl sources. Alkoxide-induced nucleophilic trifluoromethylation in solvents such as DMF, with bases like tert-butoxide, yields α-trifluoromethylated aromatic compounds.
- Copper-mediated Trifluoromethylation : The in situ generation of trifluoromethyl copper intermediates (CF3Cu) from PhSO2CF3 and tert-butoxide enables aromatic trifluoromethylation under mild conditions, though yields vary and require optimization.
Sulfonamide Formation
- Sulfonylation of Amines : The sulfonamide group is typically introduced by reacting the corresponding amine with sulfonyl chlorides. For this compound, 3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride can be reacted with methylamine to form the N-methyl sulfonamide.
- Preparation of Sulfonyl Chloride Precursors : Aromatic sulfonyl chlorides can be synthesized by chlorosulfonation of the appropriately substituted aromatic ring, often using chlorosulfonic acid or sulfuryl chloride.
Aromatic Fluorination
- Electrophilic Fluorination : The introduction of the fluorine atom at the 3-position on the benzene ring can be achieved through electrophilic fluorination methods using reagents such as N-fluoro-N-(perfluoromethyl) sulfonamides. These reagents are known for their ability to fluorinate aromatic compounds under mild conditions with good regioselectivity.
- N-Fluoro-N-perfluoromethylsulfonamide Reagents : These novel fluorinating agents are prepared by fluorinating N-methyl trifluoromethanesulfonamide derivatives and are effective for aromatic fluorination, including substrates similar to the target compound.
N-Methylation of Sulfonamide
- Direct Methylation : The sulfonamide nitrogen can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternative Routes : Starting from N-methylamine during sulfonamide formation can also ensure the N-methyl substituent is incorporated early in the synthesis.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 on 3-fluoro-2-(trifluoromethyl)benzene | Formation of 3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride |
| 2 | Sulfonamide formation | Reaction with methylamine | Formation of 3-fluoro-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
| 3 | Aromatic fluorination (if not pre-fluorinated) | N-fluoro-N-perfluoromethyl sulfonamide reagents under mild conditions | Selective fluorination at 3-position |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Optimization Notes
- Reagent Sensitivity : The trifluoromethylation step is sensitive to steric hindrance and the nature of the nucleophilic species; for example, germyl anions such as triethylgermyl sodium (Et3GeNa) provide better yields than other germyl reagents in trifluoromethylation of aromatic aldehydes, suggesting similar considerations apply here.
- Solvent Effects : Polar aprotic solvents like DMF and THF are preferred in trifluoromethylation and sulfonamide formation steps to enhance nucleophilicity and solubility of reagents.
- Fluorination Conditions : The use of N-fluoro-N-perfluoromethyl sulfonamides allows fluorination under mild temperatures and avoids harsh conditions that can degrade sensitive functional groups.
- Yield and Purity : Optimization of reaction times, temperatures, and reagent stoichiometry is critical to maximize yield and purity, especially in fluorination and sulfonamide formation steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions. In aqueous environments with strong bases (e.g., NaOH), the compound reacts via nucleophilic attack at the sulfur atom, cleaving the S–N bond to form a sulfonate salt and methylamine . Under acidic conditions (e.g., HCl), hydrolysis produces benzenesulfonic acid derivatives.
Key factors affecting hydrolysis:
-
pH : Rates increase significantly in strongly alkaline (pH > 12) or acidic (pH < 2) conditions.
-
Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics.
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, 80°C, 6h | 3-Fluoro-2-(trifluoromethyl)benzenesulfonate | 85% | |
| 2M HCl, reflux, 8h | Benzenesulfonic acid derivative | 72% |
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity in EAS is directed by the electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NHR) groups. These substituents deactivate the ring and meta-direct incoming electrophiles, though steric hindrance from the -CF₃ group limits reactivity at certain positions .
Example reaction with nitric acid:
Under nitration conditions (HNO₃/H₂SO₄), the compound forms a mono-nitro derivative at the 4-position (meta to -CF₃ and para to -SO₂NHR).
| Electrophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C, 4h | 4-Nitro-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide | Meta/para |
Fluorination Reactions
The compound’s N–F bond (if present in derivatives) enables its use as a fluorinating agent in radical reactions. While the exact compound lacks an N–F group, structurally related N-fluoro-N-perfluoromethyl sulfonamides demonstrate fluorine-transfer capabilities in organic synthesis .
Radical Fluorination Mechanism:
-
Initiation : Homolytic cleavage of the N–F bond generates a sulfonamidyl radical and fluorine radical .
-
Propagation : Fluorine radical abstracts a hydrogen atom from the substrate, forming a substrate radical.
-
Termination : Sulfonamidyl radical combines with the substrate radical or abstracts another hydrogen .
Example application :
In the presence of initiators like di-tert-butyl hyponitrite (DTBHN), analogous N-fluoro sulfonamides fluorinate hydrocarbons in dimethylformamide (DMF) .
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Cyclohexane | FN(SO₂CF₃)₂ | DMF, DTBHN, 22°C, 18h | Fluorocyclohexane | 50% |
Stability and Reactivity Under Varied Conditions
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and HF .
-
Photostability : Exposure to UV light induces cleavage of the C–F bond adjacent to the sulfonamide group.
-
Solvent effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in nonpolar solvents due to enhanced solubility and stabilization of intermediates .
Comparative Reactivity of Analogous Compounds
The methyl group in this compound slightly enhances steric hindrance compared to ethyl or aryl derivatives, reducing reaction rates in EAS and fluorination .
| Compound | EAS Rate (Relative) | Fluorination Efficiency | Source |
|---|---|---|---|
| N-Methyl derivative (Query compound) | 1.0 | Moderate | |
| N-Ethyl derivative | 0.9 | Moderate | |
| N-(4-Trifluoromethylphenyl) derivative | 1.2 | High |
Scientific Research Applications
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfonamide group can form hydrogen bonds with proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Sulfonamides
Key Observations:
Substituent Position and Electronic Effects :
- The 3-fluoro and 2-trifluoromethyl groups in the target compound create a sterically hindered, electron-deficient aromatic ring, contrasting with 4-substituted analogs like PR14 (4-F) and PR16 (4-CF₃). This may influence π-π stacking or hydrogen-bonding interactions in receptor binding .
- Trifluoromethoxy (OCF₃) in PR17 reduces melting point (161–163°C) compared to PR14 (215–216°C), likely due to increased lipophilicity and disrupted crystal packing .
N-Substituent Diversity: The N-methyl group in the target compound likely enhances metabolic stability compared to N-dihydroquinazolinyl moieties in PR14–PR18, which may confer rigidity and hydrogen-bonding capacity .
Purity and Synthetic Feasibility :
- Compounds like PR14 and PR17 achieve 100% purity via method C1 , whereas PR18 (89% purity) suggests challenges in chlorinated sulfonamide synthesis.
Biological Activity
3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by its unique structural features, including a sulfonamide functional group and multiple fluorine substituents. This compound, with a molecular formula of and a molecular weight of approximately 257.21 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The presence of fluorine atoms in the compound significantly influences its chemical reactivity and biological activity. The sulfonamide group allows for typical reactions associated with sulfonamides, such as nucleophilic substitutions and hydrolysis. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that compounds containing sulfonamide groups often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases and proteases.
- Interaction with Receptors : The compound may interact with specific receptors or proteins involved in disease pathways, potentially altering cellular signaling.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications in the fluorine substituents can significantly affect the biological potency of sulfonamide derivatives. For instance, the introduction of trifluoromethyl groups at specific positions on the benzene ring has been correlated with increased inhibitory effects on target enzymes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar sulfonamides, providing insights into the potential efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that arylsulfonamides bearing trifluoromethyl groups exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of fluorine was crucial for increasing membrane permeability and binding affinity to bacterial targets .
- Anticancer Properties : Research on related compounds indicated that fluorinated sulfonamides could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, modifications leading to increased lipophilicity resulted in better cellular uptake and enhanced cytotoxicity against cancer cell lines .
- Enzyme Inhibition : The compound has potential as an inhibitor of key metabolic enzymes. For instance, studies have shown that similar compounds effectively inhibit liver pyruvate kinase (PKL), which is involved in metabolic regulation. The inhibition mechanism often involves competitive binding to the active site of the enzyme .
Comparative Analysis
To understand the relative biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide | Different positioning of fluoro group | Moderate antimicrobial activity | |
| N-Ethyl-3-fluoro-2-(trifluoromethyl)benzene-1-sulfonamide | Ethyl group instead of methyl | Enhanced enzyme inhibition | |
| N-Methyl-4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide | Different sulfur substituent | Potent anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-N-methyl-2-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a fluorinated benzene precursor with methylamine. A two-step approach is recommended:
Sulfonation : React 3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with methylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (4:1 v/v) to achieve >95% purity.
- Optimization Variables : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to methylamine), reaction time (4–6 hours), and temperature control to reduce trifluoromethyl group hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound, particularly given its fluorinated substituents?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to resolve fluorine environments (e.g., -CF vs. -F) and NMR with deuterated DMSO to detect N-methyl protons.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion peaks (expected [M-H] at m/z 299.98).
- Elemental Analysis : Validate C, H, N, and S content (±0.3% theoretical values).
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves steric effects from the trifluoromethyl group .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The compound is hygroscopic and thermally stable up to 200°C (DSC data). Store under argon at -20°C in amber vials to prevent photodegradation. Solubility in DMSO (≥50 mg/mL) and acetonitrile (20 mg/mL) makes it suitable for long-term stock solutions. Avoid aqueous buffers with pH > 9, as sulfonamide hydrolysis may occur .
Advanced Research Questions
Q. How can conflicting reactivity data in fluorinated sulfonamides be resolved, especially regarding nucleophilic substitution vs. electron-withdrawing effects?
- Methodological Answer : Contradictions arise from competing electronic effects: the -CF group is strongly electron-withdrawing, while the sulfonamide nitrogen can act as a weak nucleophile. To isolate reactivity trends:
Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., alkyl halides) under controlled conditions (polar aprotic solvents, 25–60°C).
Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites.
- Example : The para-fluoro substituent may direct electrophilic attacks to the sulfonamide nitrogen, overriding -CF deactivation .
Q. What advanced computational strategies can predict the compound’s interactions in biological or catalytic systems?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with flexible ligand sampling to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability in lipid bilayers, relevant for membrane permeability studies.
- QSPR Models : Corrogate Hammett σ values of substituents with experimental IC data to predict bioactivity .
Q. How can synthetic scalability be improved while maintaining regioselectivity in multi-fluorinated sulfonamides?
- Methodological Answer :
- Flow Chemistry : Use microreactors for precise temperature control (ΔT ±1°C) during sulfonylation, reducing side products.
- Catalysis : Screen Pd/C or Cu(I)-NHC complexes to enhance amine coupling efficiency.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
Q. What experimental designs address discrepancies in reported solubility and crystallinity data for fluorinated sulfonamides?
- Methodological Answer :
- Phase Diagrams : Construct ternary phase diagrams (compound/solvent/antisolvent) to identify optimal crystallization conditions.
- High-Throughput Screening : Use 96-well plates with varying solvent mixtures (e.g., DMF, THF, acetone) to assess solubility gradients.
- In Situ Raman Spectroscopy : Monitor crystallization kinetics to correlate polymorph formation with solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
